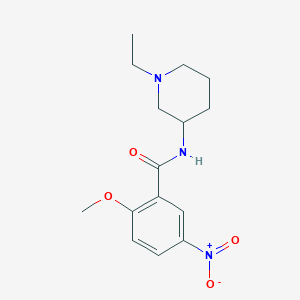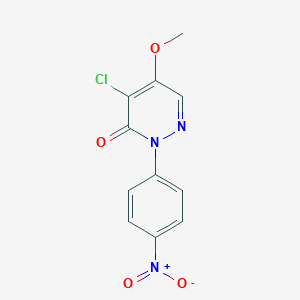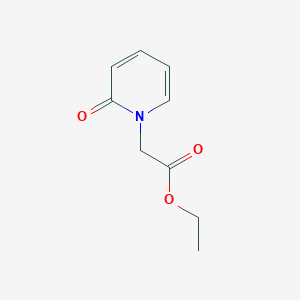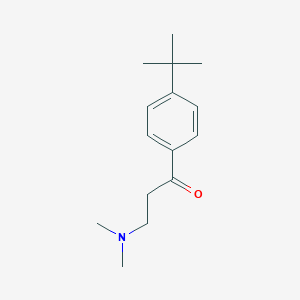
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide is a chemical compound characterized by its unique structure, which includes a piperidine ring, a methoxy group, and a nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide typically involves the reaction of 1-ethyl-3-piperidinamine with 2-methoxy-5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the methoxy group can produce various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-ethyl-3-piperidylbenzilate
- Acetamide, N-(1-ethyl-3-piperidinyl)-
Comparison: N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide is unique due to its combination of a piperidine ring, methoxy group, and nitrobenzamide moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the nitro group can enhance its reactivity and potential biological activity compared to other piperidine derivatives.
Eigenschaften
CAS-Nummer |
4840-67-9 |
|---|---|
Molekularformel |
C15H21N3O4 |
Molekulargewicht |
307.34g/mol |
IUPAC-Name |
N-(1-ethylpiperidin-3-yl)-2-methoxy-5-nitrobenzamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-17-8-4-5-11(10-17)16-15(19)13-9-12(18(20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,16,19) |
InChI-Schlüssel |
BQVYUQIDNMOXRH-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Kanonische SMILES |
CCN1CCCC(C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Hydroxydibenzo[b,E]thiepin-11(6H)-one](/img/structure/B373766.png)


![2-(2-bromo-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4,5-dihydro-1H-imidazole](/img/structure/B373772.png)

![N-{2-[(2-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373774.png)


![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373780.png)

![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
